molecular formula C12H6ClF21O3Si B12069625 Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane CAS No. 757-72-2

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane

Cat. No.: B12069625
CAS No.: 757-72-2
M. Wt: 660.68 g/mol
InChI Key: XARNYZYNECWSDC-UHFFFAOYSA-N
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Description

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane is a chemical compound known for its unique properties and applications. It is a silane compound with three heptafluorobutoxy groups attached to a silicon atom, along with a chlorine atom. This compound is of interest due to its high thermal stability, hydrophobicity, and resistance to chemicals, oils, and fuels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane typically involves the reaction of heptafluorobutanol with a chlorosilane compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:

3 (2,2,3,3,4,4,4-heptafluorobutanol) + ChlorosilaneThis compound + By-products\text{3 (2,2,3,3,4,4,4-heptafluorobutanol) + Chlorosilane} \rightarrow \text{this compound + By-products} 3 (2,2,3,3,4,4,4-heptafluorobutanol) + Chlorosilane→this compound + By-products

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process typically includes steps such as purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Hydrolysis: The compound can react with water to form silanols and heptafluorobutanol.

    Condensation Reactions: It can participate in condensation reactions to form siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Hydrolysis: Typically occurs in the presence of water or moisture.

    Condensation Reactions: Often catalyzed by acids or bases.

Major Products Formed

    Substitution Reactions: Products include substituted silanes and heptafluorobutanol.

    Hydrolysis: Products include silanols and heptafluorobutanol.

    Condensation Reactions: Products include siloxanes and water.

Scientific Research Applications

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of surfaces to create hydrophobic coatings.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials, such as coatings and sealants, due to its resistance to chemicals and thermal stability.

Mechanism of Action

The mechanism of action of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane involves its ability to form strong bonds with various substrates. The heptafluorobutoxy groups provide hydrophobic properties, while the silicon atom can form stable bonds with other elements. This combination of properties makes it effective in creating durable and resistant coatings and materials.

Comparison with Similar Compounds

Similar Compounds

    Chlorotris(2,2,3,3,4,4,4-heptafluorobutoxy)silane: Known for its high thermal stability and hydrophobicity.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: Used as a halogenated solvent in various applications.

    HFE-7000 (CF3CF2CF2OCH3): Employed as a substitute for chlorinated hydrocarbons due to its environmental acceptability.

Uniqueness

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane stands out due to its combination of high thermal stability, chemical resistance, and hydrophobic properties. These characteristics make it particularly valuable in applications requiring durable and resistant materials.

Properties

CAS No.

757-72-2

Molecular Formula

C12H6ClF21O3Si

Molecular Weight

660.68 g/mol

IUPAC Name

chloro-tris(2,2,3,3,4,4,4-heptafluorobutoxy)silane

InChI

InChI=1S/C12H6ClF21O3Si/c13-38(35-1-4(14,15)7(20,21)10(26,27)28,36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2

InChI Key

XARNYZYNECWSDC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)O[Si](OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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